Specific Scientific Field: This application falls under the field of Chemistry, specifically Crystallography .
Comprehensive and Detailed Summary of the Application: 5,6-Dibromonicotinic acid has been used in the study of crystal structures. The study of such a series often affords new insights into the nature of matter .
Methods of Application or Experimental Procedures: The structure determinations of 5,6-dibromonicotinic acid were undertaken as part of a larger series of new and closely related dihalonicotinic acids, dihalonicotinamides, and dihalopicolines that have been in the process of synthesis .
Results or Outcomes Obtained: The study proposed that hydrogen bonding among molecules in the crystals of the acids and amides is an important intermolecular force which largely determines crystal structure .
5,6-Dibromonicotinic acid is a halogenated derivative of nicotinic acid, characterized by the presence of two bromine atoms at the 5 and 6 positions of the pyridine ring. Its molecular formula is C₆H₃Br₂NO₂, with a molecular weight of 280.90 g/mol. The compound has significant chemical properties, including a high degree of lipophilicity, as indicated by its Log P values ranging from 1.54 to 2.3, suggesting good absorption in biological systems .
The biological activity of 5,6-Dibromonicotinic acid has been explored in various studies. It exhibits:
Several methods are employed for synthesizing 5,6-Dibromonicotinic acid:
5,6-Dibromonicotinic acid finds applications in various fields:
Interaction studies involving 5,6-Dibromonicotinic acid focus on its binding affinity and activity at nicotinic acetylcholine receptors. These studies reveal that the compound can modulate receptor activity, which may have implications for neuropharmacology and the treatment of neurological disorders. Additionally, its interactions with metal ions have been explored for potential applications in coordination chemistry .
5,6-Dibromonicotinic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Notable Differences |
---|---|---|
2,5-Dibromonicotinic acid | Bromination at different positions | Different biological activity profile |
5-Bromo-2-methylnicotinic acid | Methyl substitution at position 2 | Variation in lipophilicity and receptor interaction |
2,6-Dibromo-3-pyridinecarboxylic acid | Bromination at positions 2 and 6 | Different target specificity in biological assays |
The unique positioning of bromine atoms in 5,6-Dibromonicotinic acid contributes to its distinctive properties and activities compared to these similar compounds .
The development of 5,6-dibromonicotinic acid synthesis can be traced back to early investigations into halogenated pyridine derivatives, with significant contributions emerging from systematic studies of brominated nicotinic acid compounds. Historical research efforts focused on establishing reliable synthetic routes for various dihalogenated pyridine carboxylic acids, with 5,6-dibromonicotinic acid serving as a key target due to its potential applications in pharmaceutical synthesis. The compound was first systematically characterized in the mid-20th century as part of broader investigations into substituted nicotinic acids, which revealed its distinctive chemical properties and synthetic utility.
Early synthetic approaches relied heavily on direct halogenation methods, though these often suffered from poor regioselectivity and modest yields. The evolution of synthetic methodologies has been marked by significant improvements in both efficiency and selectivity, with modern approaches leveraging advanced understanding of halogen exchange mechanisms and optimized reaction conditions. The historical development of 5,6-dibromonicotinic acid synthesis reflects broader trends in heterocyclic chemistry, where systematic investigation of substitution patterns has led to increasingly sophisticated synthetic strategies.
5,6-Dibromonicotinic acid occupies a distinctive position within the broader family of halogenated pyridine derivatives, serving as both a synthetic intermediate and a model compound for understanding halogen substitution effects in pyridine systems. The compound's relationship to other halogenated nicotinic acids is particularly noteworthy, with comparative studies revealing significant differences in reactivity and properties relative to monohalogenated analogs such as 6-bromonicotinic acid. The presence of two bromine substituents creates unique electronic and steric environments that influence both chemical reactivity and physical properties.
The structural relationship between 5,6-dibromonicotinic acid and related compounds such as 5-bromo-6-chloronicotinic acid has been extensively studied, revealing important insights into halogen exchange reactions and their mechanisms. These comparative studies have demonstrated that the specific halogen substitution pattern significantly influences both synthetic accessibility and chemical behavior, with the 5,6-dibromo derivative exhibiting distinct reactivity patterns compared to mixed halogen systems.
The significance of 5,6-dibromonicotinic acid in chemical research extends beyond its role as a simple synthetic intermediate, encompassing fundamental studies of halogen bonding, electronic effects in heterocyclic systems, and advanced synthetic methodologies. Research investigations have revealed that the compound serves as an excellent model system for studying the effects of multiple halogen substituents on pyridine ring reactivity. The unique electronic properties imparted by the dual bromine substitution have made it valuable for investigating structure-activity relationships in pharmaceutical chemistry.
5,6-Dibromonicotinic acid possesses the molecular formula C6H3Br2NO2, representing a dihalogenated derivative of nicotinic acid with a molecular weight of 280.9 grams per mol [4] [5]. The compound features a pyridine ring system with two bromine atoms positioned at the 5 and 6 positions, along with a carboxylic acid functional group at the 3-position [4] [10]. The structural arrangement creates a highly substituted aromatic heterocycle where the electron-withdrawing effects of both the halogen substituents and the carboxyl group significantly influence the electronic properties of the molecule [4] [5].
The molecular structure exhibits a planar configuration characteristic of substituted pyridine derivatives, with the carboxylic acid group maintaining coplanarity with the aromatic ring system [9] [10]. The bromine atoms, being relatively large halogen substituents, create significant steric effects that influence both the molecular geometry and intermolecular interactions [9] [13]. The InChI key for this compound is ABBCIGFWDCOGEQ-UHFFFAOYSA-N, providing a unique identifier for computational and database applications [5] [10].
Property | Value |
---|---|
Molecular Formula | C6H3Br2NO2 |
Molecular Weight | 280.9 g/mol |
Boiling Point | 379.5°C at 760 mmHg |
InChI Key | ABBCIGFWDCOGEQ-UHFFFAOYSA-N |
SMILES Notation | C1=C(C=NC(=C1Br)Br)C(=O)O |
The systematic International Union of Pure and Applied Chemistry name for this compound is 5,6-dibromonicotinic acid, reflecting its structural relationship to nicotinic acid with bromine substitution at specific positions [4] [5]. Alternative nomenclature includes 5,6-dibromopyridine-3-carboxylic acid, which more explicitly describes the substitution pattern on the pyridine ring [4] [10]. The compound is classified under the Chemical Abstracts Service registry number 29241-64-3, providing a unique identifier for regulatory and commercial purposes [4] [5].
This compound belongs to the broader chemical class of dihalopyridines, specifically representing a member of the dibromonicotinic acid family [4] . The nomenclature follows standard organic chemistry conventions where the pyridine ring numbering system places the nitrogen atom at position 1, with subsequent carbon atoms numbered sequentially [4] [10]. The carboxylic acid group at position 3 defines this compound as a nicotinic acid derivative, distinguishing it from isonicotinic acid derivatives where the carboxyl group occupies position 4 [4] [6].
Within the classification system, 5,6-dibromonicotinic acid represents a substituted heterocyclic carboxylic acid with multiple electron-withdrawing substituents [4] [5]. The compound can be further categorized as a polyhalogenated aromatic compound due to the presence of two bromine atoms on the aromatic ring system [4] [13].
X-ray crystallography has been employed as a primary structural elucidation technique for 5,6-dibromonicotinic acid, providing detailed information about molecular geometry and crystal packing arrangements [9]. Crystal structure determinations have revealed important insights into hydrogen bonding patterns and intermolecular interactions that govern the solid-state properties of the compound [9] . The crystallographic studies indicate that hydrogen bonding among molecules in the crystals represents an important intermolecular force that largely determines crystal structure [9] .
Nuclear magnetic resonance spectroscopy serves as another crucial analytical method for structural characterization of this compound [11] [14]. Proton nuclear magnetic resonance spectroscopy provides information about the aromatic proton environments, while carbon-13 nuclear magnetic resonance spectroscopy elucidates the carbon framework and substitution patterns [11] [14]. The presence of bromine atoms creates characteristic coupling patterns and chemical shift changes that facilitate structural assignment [11] [14].
Mass spectrometry techniques offer complementary structural information through fragmentation patterns and accurate mass determinations [10] [28]. The molecular ion peak at mass-to-charge ratio 280.9 corresponds to the intact molecular structure, while fragmentation patterns provide insights into the stability and decomposition pathways of the compound [10] [28]. Infrared spectroscopy reveals characteristic absorption bands for the carboxylic acid functional group, typically appearing in the 1730-1700 wavenumber region for the carbonyl stretch and 3300-2400 wavenumber region for the hydroxyl stretch [25] [27].
The atomic spatial arrangement of 5,6-dibromonicotinic acid reflects a planar aromatic system with specific geometric constraints imposed by the substituent pattern [9] [13]. The pyridine ring maintains its characteristic geometry with bond angles close to 120 degrees, though slight deviations occur due to the electronic effects of the substituents [9] [13]. The bromine atoms at positions 5 and 6 create a sterically congested region that influences both intramolecular and intermolecular interactions [9] [13].
Bonding patterns within the molecule involve a combination of aromatic carbon-carbon bonds, carbon-nitrogen bonds within the pyridine ring, and carbon-bromine bonds that exhibit partial ionic character due to the electronegativity difference [9] [13]. The carboxylic acid group forms hydrogen bonds both intramolecularly and intermolecularly, contributing to the overall stability and crystal packing arrangements [9] [15]. X-ray crystallographic studies have identified specific hydrogen bonding motifs that follow graph-set theory patterns, particularly ring formations with characteristic dimensions [9] [15].
The electronic structure of the compound shows significant polarization due to the cumulative electron-withdrawing effects of the bromine atoms and carboxylic acid group [4] [13]. This electronic arrangement affects the reactivity patterns and physical properties of the compound, making it less nucleophilic compared to unsubstituted nicotinic acid derivatives [4] [13]. The spatial arrangement also influences the compound's ability to participate in halogen bonding interactions, where the bromine atoms can act as halogen bond donors [13] [22].
Structural Feature | Description |
---|---|
Ring System | Planar pyridine ring with aromatic character |
Halogen Positions | 5,6-dibromo substitution pattern |
Carboxyl Group | 3-position attachment, coplanar with ring |
Intermolecular Forces | Hydrogen bonding and halogen bonding |
Electronic Effects | Multiple electron-withdrawing substituents |
Comparative analysis of 5,6-dibromonicotinic acid with related dihalopyridines reveals significant structural and electronic differences based on substitution patterns [4] [6] . The 5,6-dibromo substitution pattern creates unique steric and electronic environments compared to other isomeric forms such as 2,5-dibromoisonicotinic acid, which places the carboxylic acid group at position 4 rather than position 3 [4] [6]. These positional differences result in distinct physical properties, including different melting points and solubility characteristics [4] [6].
When compared to mixed halogen derivatives such as 5-bromo-6-chloronicotinic acid, the symmetric dibromo substitution pattern of 5,6-dibromonicotinic acid provides enhanced molecular symmetry and potentially different crystal packing arrangements [4] . The molecular weight of 280.9 grams per mol for 5,6-dibromonicotinic acid represents the highest value among nicotinic acid derivatives with comparable halogen substitution patterns [4] .
Structural comparisons with monohalogenated derivatives such as 5-bromonicotinic acid and 6-bromonicotinic acid demonstrate the cumulative effects of multiple halogen substitutions [1] [2] [3]. The presence of two bromine atoms significantly alters the electron density distribution and creates enhanced electrophilic character compared to monobrominated analogs [1] [2] [3]. Crystal structure analyses indicate that dihalogenated compounds often exhibit different hydrogen bonding patterns compared to their monohalogenated counterparts [9] [13].
Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Pattern | Carboxyl Position |
---|---|---|---|---|
5,6-Dibromonicotinic acid | C6H3Br2NO2 | 280.90 | 5,6-dibromo | 3-position |
2,5-Dibromoisonicotinic acid | C6H3Br2NO2 | 280.90 | 2,5-dibromo | 4-position |
5-Bromo-6-chloronicotinic acid | C6H3BrClNO2 | 236.45 | 5-bromo, 6-chloro | 3-position |
6-Bromonicotinic acid | C6H4BrNO2 | 202.01 | 6-bromo | 3-position |
5-Bromonicotinic acid | C6H4BrNO2 | 202.01 | 5-bromo | 3-position |